molecular formula C12H23O3PS2 B14485578 S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate CAS No. 63839-37-2

S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate

Cat. No.: B14485578
CAS No.: 63839-37-2
M. Wt: 310.4 g/mol
InChI Key: AJEBSNFPQOWENF-UHFFFAOYSA-N
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Description

S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate: is a complex organophosphorus compound. It is characterized by its unique structure, which includes a phosphorothioate group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate involves multiple steps. The process typically begins with the preparation of the intermediate compounds, followed by the introduction of the phosphorothioate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphorothioate group plays a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. This interaction can result in the inhibition or activation of the target, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphate
  • S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphonate

Uniqueness

What sets S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate apart from similar compounds is its unique phosphorothioate group. This group imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications.

Properties

CAS No.

63839-37-2

Molecular Formula

C12H23O3PS2

Molecular Weight

310.4 g/mol

IUPAC Name

[2-(2,2-dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-enyl]sulfanylphosphonic acid

InChI

InChI=1S/C12H23O3PS2/c1-11(2,3)7-9(8-18-16(13,14)15)10(17)12(4,5)6/h8H,7H2,1-6H3,(H2,13,14,15)

InChI Key

AJEBSNFPQOWENF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=CSP(=O)(O)O)C(=S)C(C)(C)C

Origin of Product

United States

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